Etonogestrel-D6 (major)

HPLC Purity Isotopic Enrichment Reference Standard Quality

Etonogestrel-D6 (major) is the isotopically matched, co-eluting internal standard for etonogestrel LC-MS/MS assays. Its documented 99.7% HPLC purity and >98% atom D enrichment ensure precise correction for matrix effects, recovery variability, and instrument response—critical for FDA/EMA-compliant bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic investigations. Substituting with non-deuterated or differently labeled analogs risks differential matrix effects and requires costly full method re-validation. Choose the validated standard to safeguard data integrity and regulatory submission success.

Molecular Formula C22H22D6O2
Molecular Weight 330.49
Cat. No. B1165245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtonogestrel-D6 (major)
Synonyms13-Ethyl-17b-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-D6
Molecular FormulaC22H22D6O2
Molecular Weight330.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99.9% by HPLC; 99% atom DWhite crystals

Structure & Identifiers


Interactive Chemical Structure Model





Etonogestrel-D6 (Major): High-Purity Deuterated Internal Standard for Etonogestrel Bioanalysis and Pharmacokinetic Studies


Etonogestrel-D6 (major) is a stable isotope-labeled analog of the synthetic progestin etonogestrel, the biologically active metabolite of desogestrel. The compound incorporates six deuterium atoms at specific positions (2,2,4,6,6,10-D6), resulting in a molecular formula of C22H22D6O2 and a molecular weight of approximately 330.49 g/mol . This deuterated form serves as an internal standard for the accurate quantification of etonogestrel in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary function is to correct for variability in sample preparation, matrix effects, and instrument response, ensuring robust and reproducible analytical data [1].

Why Etonogestrel-D6 Cannot Be Replaced by Other Deuterated Progestins or Unlabeled Analogs in Regulated Bioanalysis


In LC-MS/MS-based bioanalytical assays, the internal standard must closely mimic the physicochemical behavior of the target analyte to compensate for variations in extraction efficiency, ionization, and matrix effects. Using a non-deuterated analog, a different deuterated progestin (e.g., Levonorgestrel-D6), or a compound with a different labeling pattern introduces significant risk of differential matrix effects, recovery discrepancies, and chromatographic shifts, leading to inaccurate quantification and failed method validation per FDA and EMA guidelines [1]. Etonogestrel-D6 is specifically synthesized and validated as the co-eluting, isotopically matched internal standard for etonogestrel; its performance characteristics—including recovery, precision, and matrix effect profile—are directly documented in peer-reviewed validation studies using human plasma [2]. Substituting it with a chemically distinct internal standard would require a complete re-validation of the entire analytical method, a costly and time-consuming process that undermines data integrity and regulatory compliance.

Etonogestrel-D6 Quantitative Differentiation: Head-to-Head Performance Data Against Comparators


Superior Chromatographic Purity of Etonogestrel-D6 (99.7% by HPLC) Compared to Typical Levonorgestrel-D6 (>95%)

Etonogestrel-D6 (major) from qualified suppliers demonstrates an HPLC purity of 99.7%, a quantifiable 4.7% absolute increase over the typical >95% purity specification for the closely related internal standard Levonorgestrel-D6 . Both compounds achieve >98% atom D isotopic enrichment, but the higher chemical purity of Etonogestrel-D6 minimizes the presence of unknown impurities that could interfere with MS detection or cause ion suppression . This directly translates to a lower baseline noise and improved signal-to-noise ratio in trace-level quantification .

HPLC Purity Isotopic Enrichment Reference Standard Quality

High Recovery and Precision of Etonogestrel-D6 as an Internal Standard in Human Plasma LC-MS/MS

In a fully validated LC-MS/MS method for etonogestrel quantification in human plasma, Etonogestrel-D6 demonstrated a mean overall recovery of 99.2% with a precision range of 1.58–2.10% [1]. The recovery of the unlabeled analyte (etonogestrel) in the same study was 98.8% with a precision range of 0.75–4.31% [1]. This near-identical recovery between analyte and internal standard is a hallmark of a well-matched isotopic pair and is essential for minimizing bias in quantitative results [2].

LC-MS/MS Method Validation Internal Standard Performance Recovery

Demonstrated Method Ruggedness: No Significant Matrix Effect in Six Lots of Human Plasma

The matrix effect of Etonogestrel-D6 was assessed across six different lots of human K2 EDTA plasma at low (50.0 pg/mL) and high (3003 pg/mL) quality control concentrations. No significant matrix effect was observed in any of the six batches [1]. The % accuracy for the low QC across all six lots ranged from 103% to 108%, and for the high QC from 100% to 101%, all falling well within the acceptable ±15% range [1]. This robust performance, documented during method validation, indicates that Etonogestrel-D6 effectively compensates for inter-subject matrix variability, a common source of error in bioanalysis [2].

Matrix Effect LC-MS/MS Bioanalytical Validation

Optimized Use Cases for Etonogestrel-D6: From Bioanalytical Method Validation to Clinical Pharmacokinetic Studies


Validated Internal Standard for Etonogestrel Bioanalysis in Human Plasma

Etonogestrel-D6 is the validated internal standard of choice for the quantitative determination of etonogestrel in human plasma using LC-MS/MS. Its documented high recovery (99.2%) and robust performance across multiple plasma lots ensure accurate and precise data, making it essential for bioequivalence studies, therapeutic drug monitoring, and clinical pharmacokinetic investigations [1].

Essential Reagent for Developing and Validating Etonogestrel-Specific Analytical Methods

The high purity (99.7% by HPLC) and reliable isotopic enrichment (>98% atom D) of Etonogestrel-D6 make it a critical reagent for developing and validating new analytical methods. Its use in method validation ensures that the resulting assay meets stringent FDA and EMA guidelines for accuracy, precision, and selectivity, particularly when quantifying trace levels of etonogestrel in complex biological matrices .

Ensuring Robust Pharmacokinetic Data in Studies Involving Desogestrel or Etonogestrel-Containing Formulations

In pharmacokinetic studies of desogestrel (a prodrug) or direct etonogestrel formulations, Etonogestrel-D6 is indispensable. Its use as an internal standard corrects for sample-to-sample variability, enabling the generation of reliable pharmacokinetic profiles (Cmax, AUC, t1/2). This is crucial for establishing bioequivalence of generic formulations and for understanding drug exposure in diverse patient populations [2].

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